molecular formula C10H20O3 B14013142 2-Tert-butyl-2-hydroxy-3,3-dimethylbutanoic acid CAS No. 64264-39-7

2-Tert-butyl-2-hydroxy-3,3-dimethylbutanoic acid

Cat. No.: B14013142
CAS No.: 64264-39-7
M. Wt: 188.26 g/mol
InChI Key: ZASNOQCXBIHDNM-UHFFFAOYSA-N
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Description

BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- is a complex organic compound with the molecular formula C10H20O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- typically involves the esterification of butanoic acid derivatives with tert-butyl and hydroxyl substituents. One common method includes the reaction of 2-methylbutanoic acid with tert-butyl alcohol under acidic conditions to form the desired ester. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted butanoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions involving esterification and hydrolysis. It can also serve as a substrate for studying metabolic pathways involving fatty acids and their derivatives.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they can be explored for their anti-inflammatory or antimicrobial properties. The presence of the hydroxyl and tert-butyl groups may enhance the bioavailability and efficacy of these derivatives.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, including fragrances and flavoring agents. Its unique chemical properties make it suitable for use in various formulations and products.

Mechanism of Action

The mechanism of action of BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 2-methyl, 1,1-dimethylethyl ester
  • Butanoic acid, 1,1-dimethylethyl ester

Uniqueness

Compared to similar compounds, BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- is unique due to the presence of both the hydroxyl and tert-butyl groups. These functional groups confer distinct chemical properties, such as increased reactivity and potential for hydrogen bonding, which are not present in its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

64264-39-7

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

2-tert-butyl-2-hydroxy-3,3-dimethylbutanoic acid

InChI

InChI=1S/C10H20O3/c1-8(2,3)10(13,7(11)12)9(4,5)6/h13H,1-6H3,(H,11,12)

InChI Key

ZASNOQCXBIHDNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)O)(C(C)(C)C)O

Origin of Product

United States

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